Butyl 2-methylvalerate

Physical Chemistry Process Engineering Flavor & Fragrance

Butyl 2-methylvalerate (CAS 6297-41-2) is a high-purity (>98%) branched-chain ester engineered for formulations requiring thermal stability, lipophilicity, and balanced sensory performance. Its 198.83°C boiling point—over 40°C higher than ethyl homologs—enables reliable use in elevated-temperature extraction, paints, inks, and adhesives where lower esters fail. A log KOW of 4.5 and water solubility of just 38.59 mg/L confer strong partitioning into oil phases, making it the ester of choice for oil-based fragrance carriers, hydrophobic coatings, and natural oil processing. The Cramer Class I (low toxicity) classification confirmed by the 2024 RIFM safety assessment and IFRA compliance simplify regulatory approval for consumer products. This mid-duration note delivers an herbal, chamomile-rose character with attenuated intensity versus 3- and 4-methyl isomers, allowing precise olfactory balance in fine fragrances. Global consumption of 1–10 metric tons per year underscores established supply chain reliability.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 6297-41-2
Cat. No. B1662013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2-methylvalerate
CAS6297-41-2
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(C)CCC
InChIInChI=1S/C10H20O2/c1-4-6-8-12-10(11)9(3)7-5-2/h9H,4-8H2,1-3H3
InChIKeyFMVUGLMJUHFPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 2-Methylvalerate (CAS 6297-41-2) Procurement Guide: Physical Properties, Safety, and Performance Differentiation


Butyl 2-methylvalerate (CAS 6297-41-2, synonym: butyl 2-methylpentanoate) is a branched-chain fatty acid ester (C10H20O2, MW 172.26) classified as a fragrance ingredient and flavoring agent. A 2024 RIFM safety assessment confirmed its low-toxicity Cramer Class I profile and documented key physical properties including a boiling point of 198.83 °C, flash point of 73 °C, and log KOW of 4.5 [1]. The compound is commercially supplied at >98% purity and is used globally at volumes of 1–10 metric tons per year [1].

Why Butyl 2-Methylvalerate Cannot Be Freely Substituted with Other 2-Methylvalerate Esters


Substituting butyl 2-methylvalerate with its methyl, ethyl, or propyl homologs—or with other butyl esters of branched acids—introduces quantifiable shifts in volatility, flammability, hydrophobicity, and sensory persistence. The butyl ester exhibits a significantly higher boiling point (198.83 °C) and lower vapor pressure (0.259 mm Hg at 20 °C) than its ethyl analog (157.09 °C, 2.06 mm Hg) [1][2], directly impacting process parameters in fragrance formulation and industrial solvent applications. Furthermore, the C2 position of the methyl branch on the valerate backbone attenuates aroma intensity compared to 3- and 4-methyl isomers, a class-level effect documented for the parent acids [3]. Generic substitution without accounting for these differences risks altered sensory profiles, safety compliance gaps, and formulation instability.

Quantitative Differentiation of Butyl 2-Methylvalerate Against Key Comparators


Boiling Point Elevation vs. Ethyl 2-Methylvalerate Enables Higher-Temperature Processing

Butyl 2-methylvalerate exhibits a substantially higher boiling point than its ethyl analog, enabling its use in high-temperature industrial processes where the ethyl ester would volatilize prematurely. The target compound's boiling point of 198.83 °C is 41.7 °C higher than that of ethyl 2-methylpentanoate (157.09 °C) [1][2], reflecting the increased molecular weight and reduced vapor pressure conferred by the longer alkyl chain.

Physical Chemistry Process Engineering Flavor & Fragrance

Flash Point Safety Margin: 29 °C Higher Than Ethyl 2-Methylvalerate

The flash point of butyl 2-methylvalerate (73 °C) is 29 °C higher than that of ethyl 2-methylpentanoate (44 °C) [1][2]. This places the butyl ester further from the lower flammability classification thresholds, reducing ignition risk during handling, storage, and transport.

Process Safety Flammability Regulatory Compliance

Water Solubility Reduction: 9.2× Lower Than Ethyl Analog Supports Hydrophobic Formulations

Butyl 2-methylvalerate exhibits markedly lower water solubility (38.59 mg/L at 25 °C) compared to ethyl 2-methylpentanoate (356.7 mg/L), a 9.2-fold difference [1][2]. This enhanced hydrophobicity (log KOW 4.5 vs. 2.76) influences partitioning behavior in multiphase systems, particularly in fragrance retention on skin and in oil-phase solvent applications.

Formulation Science Hydrophobicity Solvent Selection

Cramer Class I Toxicological Profile: Low-Risk Classification Confirmed by RIFM Assessment

Computational toxicology evaluation places butyl 2-methylvalerate in Cramer Class I (Low), the least restrictive category indicating a low probability of significant oral toxicity [1]. This classification is consistent with that of ethyl 2-methylpentanoate, which also falls into Cramer Class I [2], establishing a favorable safety baseline for both esters within the 2-methylvalerate homolog series.

Toxicology Regulatory Safety Fragrance Ingredient

Aroma Intensity Attenuation: Methyl Branch Position at C2 Reduces Potency vs. 3- and 4-Methyl Isomers

The position of the methyl branch on the valerate backbone directly modulates aroma intensity. A 2010 study of methylvaleric acid isomers reported odor thresholds of 63.49 mg/kg for 2-methylvaleric acid, 0.886 mg/kg for 3-methylvaleric acid, and 0.713 mg/kg for 4-methylvaleric acid, representing a 72–89× lower threshold (higher potency) for the 3- and 4-methyl isomers [1]. While this class-level inference derives from the parent acids rather than the butyl esters themselves, the underlying structure-odor relationship—wherein increasing distance between the methyl branch and the carboxyl group enhances aroma intensity—is expected to persist upon esterification.

Flavor Chemistry Sensory Science Structure-Activity Relationship

Flavor Use Level (0.1–1%) and 4-Hour Substantivity Define Fragrance Performance Envelope

Industry supplier data specifies a flavor use level of 0.1–1% for butyl 2-methylvalerate in consumer products, coupled with substantivity of approximately 4 hours at 100% concentration [1]. While direct comparative substantivity data for close analogs are not publicly available in peer-reviewed literature, these parameters establish a performance benchmark against which alternative esters must be evaluated on a case-by-case basis.

Fragrance Formulation Sensory Longevity Application Concentration

Optimal Application Scenarios for Butyl 2-Methylvalerate Driven by Quantitative Evidence


High-Temperature Solvent Extraction and Reactive Distillation

The 198.83 °C boiling point—41.7 °C higher than ethyl 2-methylpentanoate [1]—makes butyl 2-methylvalerate suitable for solvent extraction processes conducted above 160 °C, where lower-boiling esters would evaporate prematurely. This property also supports its use as a solvent in paints, inks, and adhesives requiring elevated processing temperatures [2].

Mid-Duration Herbal-Floral Fragrance Accords

With substantivity of approximately 4 hours at neat concentration [1] and an herbal, chamomile-rose odor profile [2], butyl 2-methylvalerate functions as a mid-duration note in fine fragrances and personal care products. The class-level inference of attenuated aroma intensity relative to 3- and 4-methyl isomers [3] supports its use where a balanced, non-dominant floral-herbal character is desired.

Oil-Phase Formulations Requiring Low Aqueous Solubility

The water solubility of 38.59 mg/L—9.2× lower than ethyl 2-methylpentanoate [1]—and log KOW of 4.5 [2] position butyl 2-methylvalerate as a preferred ester for oil-based fragrance carriers, hydrophobic coatings, and extraction of natural oils and fats where partitioning into the aqueous phase must be minimized.

Fragrance Ingredients Requiring Low-Toxicity Regulatory Profile

The Cramer Class I (Low) classification [1] and RIFM safety clearance across seven human health endpoints [2] qualify butyl 2-methylvalerate for use in consumer products subject to IFRA standards and TTC-based risk assessment frameworks, with a 95th percentile fine fragrance concentration of 0.037% [1].

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